

PROLI NONOate: Application Notes and Protocols for Neuroscience Research

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Compound of Interest

Compound Name: PROLI NONOate

Cat. No.: B15562104

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Introduction

PROLI NONOate is a diazeniumdiolate-based nitric oxide (NO) donor renowned for its rapid and spontaneous release of NO in aqueous solutions. With a half-life of approximately 1.8 seconds at 37°C and pH 7.4, it serves as an invaluable tool for investigating the acute effects of NO in various physiological and pathological processes within the nervous system. This document provides detailed application notes and experimental protocols for the utilization of **PROLI NONOate** in neuroscience research, focusing on its application in studying neuronal signaling, synaptic plasticity, and neurotoxicity.

Chemical Properties

PROLI NONOate stands out among NO donors due to its exceptionally short half-life, allowing for precise temporal control of NO exposure in experimental settings. This characteristic makes it particularly suitable for mimicking the transient nature of endogenous NO signaling.

Property	Value	Reference
Molecular Formula	C ₅ H ₇ N ₃ Na ₂ O ₄	
Molecular Weight	219.1 g/mol	
Half-life (37°C, pH 7.4)	~1.8 seconds	[1]
NO Moles Released per Mole	2	[1]
Solubility	Highly soluble in aqueous buffers (>100 mg/mL)	

Table 1: Physicochemical Properties of **PROLI NONOate**

Applications in Neuroscience Research

The fast kinetics of NO release from **PROLI NONOate** make it an ideal compound for investigating a range of phenomena in neuroscience, including:

- **Synaptic Plasticity:** Elucidating the role of NO in long-term potentiation (LTP) and long-term depression (LTD).
- **Neurotransmitter Release:** Studying the modulatory effects of NO on the release of various neurotransmitters.
- **Neuronal Signaling:** Investigating the activation of the NO/cGMP signaling cascade and its downstream effects.
- **Neurotoxicity:** Assessing the cytotoxic effects of high concentrations of NO and its potential role in neurodegenerative processes.

Experimental Protocols

Preparation of **PROLI NONOate** Solutions

Caution: **PROLI NONOate** is sensitive to moisture and pH. Prepare solutions immediately before use.

- Allow the vial of **PROLI NONOate** to equilibrate to room temperature before opening to prevent condensation.
- Weigh the desired amount of **PROLI NONOate** in a sterile microcentrifuge tube.
- Reconstitute the powder in a high-purity, sterile aqueous buffer (e.g., phosphate-buffered saline [PBS] or artificial cerebrospinal fluid [aCSF]) to create a concentrated stock solution. It is recommended to use a buffer with a pH of 7.4 to ensure rapid and predictable NO release.
- Vortex briefly to ensure complete dissolution.
- Perform serial dilutions from the stock solution to achieve the desired final concentrations for your experiment. Use the same buffer for dilutions.

Investigating Effects on Neuronal Excitability using Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effects of **PROLI NONOate** on neuronal membrane properties and synaptic currents using whole-cell patch-clamp recordings in primary neuronal cultures or acute brain slices.

Materials:

- Primary neuronal culture or acute brain slices
- Artificial cerebrospinal fluid (aCSF)
- Intracellular solution
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette pulling
- **PROLI NONOate**

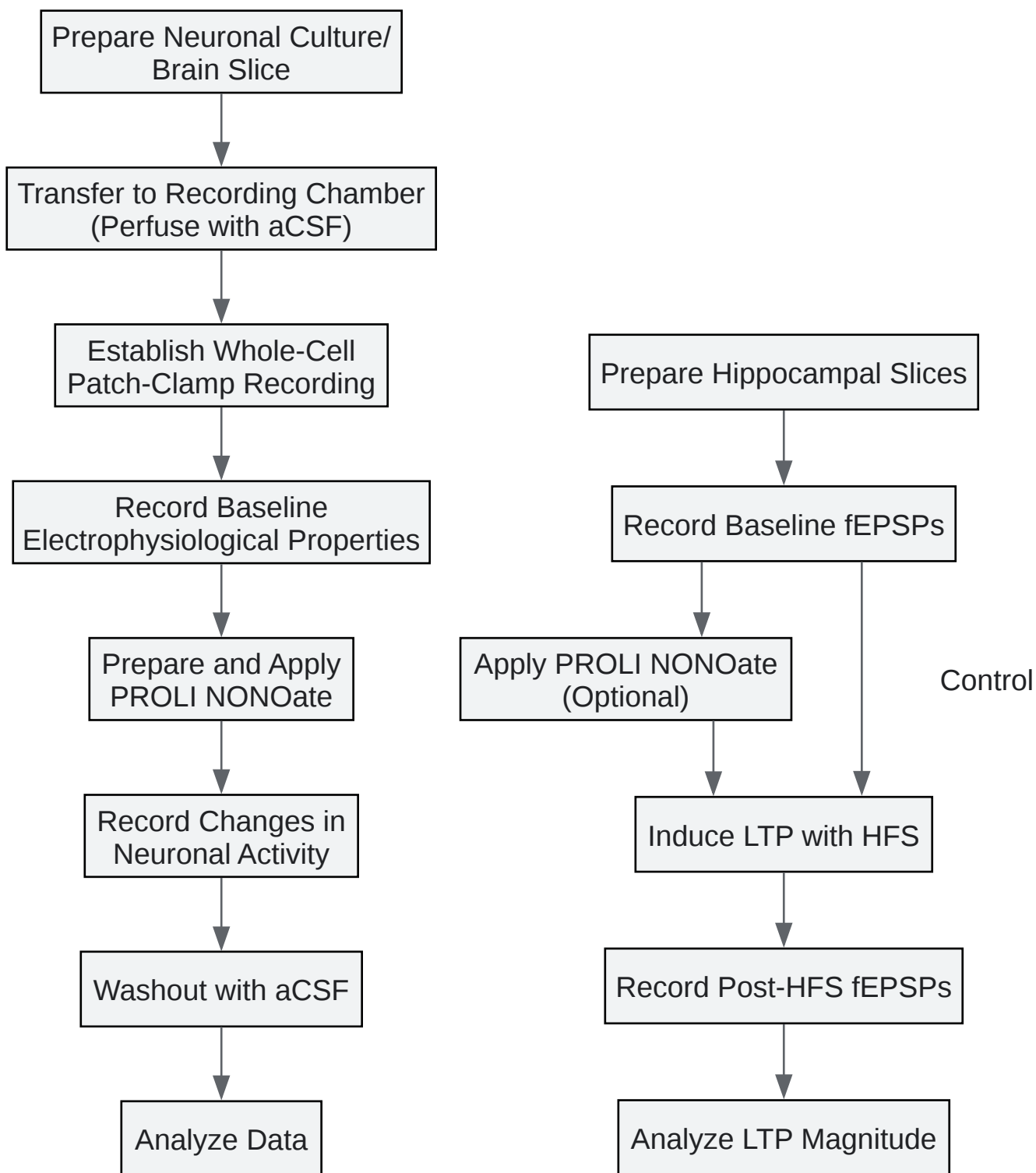
Protocol:

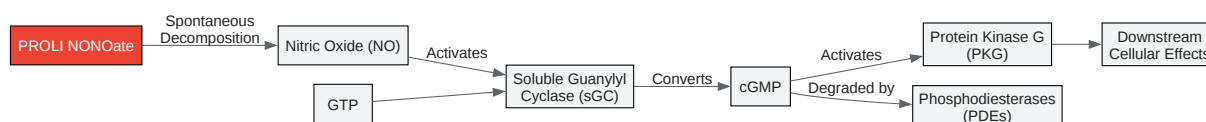
- Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.
- Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of the patch-clamp setup, continuously perfused with oxygenated aCSF (95% O₂ / 5% CO₂).
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
- Establish a whole-cell patch-clamp recording from a target neuron.
- Record baseline electrophysiological properties, such as resting membrane potential, input resistance, and spontaneous synaptic activity (EPSCs and IPSCs).
- Prepare fresh **PROLI NONOate** solution at the desired final concentration in aCSF.
- Apply **PROLI NONOate** to the recording chamber via the perfusion system. Due to its short half-life, ensure the delivery tubing is as short as possible to minimize NO degradation before reaching the cells.
- Record changes in membrane potential, holding current, and synaptic activity during and after **PROLI NONOate** application.
- Wash out the **PROLI NONOate** by perfusing with fresh aCSF and monitor for recovery of baseline activity.

Data Analysis:

Analyze changes in resting membrane potential, input resistance, and the frequency and amplitude of spontaneous or evoked synaptic currents before, during, and after **PROLI NONOate** application.

Experimental Workflow for Patch-Clamp Electrophysiology





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References

- 1. scispace.com [scispace.com]
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